

# Benchmarking Clinical SHP2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-13 |           |
| Cat. No.:            | B15578298  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of prominent clinical-stage SHP2 inhibitors. While direct benchmarking data for **Shp2-IN-13** is not publicly available, this document outlines the key evaluation parameters and presents available data for leading clinical candidates, offering a framework for assessing novel SHP2 inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.[1][2][3] Consequently, SHP2 has emerged as a compelling target for cancer therapy, leading to the development of several small molecule inhibitors.[2][4] This guide focuses on a comparative analysis of key clinical-stage allosteric SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and JAB-3068/JAB-3312 (Jacobio Pharma/AbbVie), with additional preclinical data presented for PF-07284892 (Pfizer).

# **Quantitative Comparison of SHP2 Inhibitors**

The following tables summarize the available quantitative data for several SHP2 inhibitors. Direct comparison is facilitated by focusing on key parameters of potency, selectivity, and clinical efficacy.

Table 1: Preclinical Potency and Selectivity



| Compound    | Target | Biochemical<br>IC50         | Cellular pERK<br>Inhibition IC50 | Selectivity                                                                          |
|-------------|--------|-----------------------------|----------------------------------|--------------------------------------------------------------------------------------|
| TNO155      | SHP2   | 11 nM[5]                    | -                                | Allosteric inhibitor with high selectivity.[5]                                       |
| RMC-4630    | SHP2   | -                           | -                                | Potent and orally bioavailable allosteric inhibitor.[6][7]                           |
| JAB-3068    | SHP2   | -                           | -                                | Allosteric inhibitor.[2]                                                             |
| PF-07284892 | SHP2   | 21 nM[8]                    | Low nanomolar<br>range[8]        | >1,000-fold<br>selective over 21<br>other<br>phosphatases,<br>including SHP1.<br>[8] |
| Shp2-IN-13  | SHP2   | Data not publicly available | Data not publicly available      | Data not publicly<br>available                                                       |

Table 2: Clinical Efficacy and Safety Overview



| Compound                | Phase of<br>Development | Indication(s)                                              | Key Efficacy<br>Results                                                                                                                                                                                               | Common<br>Adverse<br>Events                                                                      |
|-------------------------|-------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| TNO155                  | Phase 1/2               | Advanced Solid<br>Tumors                                   | Monotherapy: Stable disease observed in 20% of patients.[8] Combination therapies are under investigation.[9]                                                                                                         | Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.[8]     |
| RMC-4630                | Phase 1/2               | Advanced Solid<br>Tumors (often<br>with KRAS<br>mutations) | Monotherapy: Disease control rate of 71% in KRAS G12C NSCLC patients in an early study. [10] Combination with sotorasib showed an objective response rate of 37.1% in previously treated KRAS G12C-mutated NSCLC.[11] | Generally well-tolerated; specific adverse event profile depends on combination therapy.[10][11] |
| JAB-3068 / JAB-<br>3312 | Phase 1/2               | Advanced Solid<br>Tumors                                   | Monotherapy: MTD and RP2D have been identified.[12] Combination therapies are ongoing.[5][12] [13]                                                                                                                    | -                                                                                                |



Check Availability & Pricing



PF-07284892 Phase 1 Early combination therapy with argeted agents showed tumor and ctDNA responses.

Early

Combination
therapy with targeted agents showed tumor and ctDNA responses.

# **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor characterization.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- To cite this document: BenchChem. [Benchmarking Clinical SHP2 Inhibitors: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578298#benchmarking-shp2-in-13-against-clinical-shp2-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com